Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate highlights various synthetic routes and structural analyses. A study detailed the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the versatility of reactions involving furan derivatives, which can be applied to the synthesis of compounds with similar structures to the subject compound (Kandinska, Kozekov, & Palamareva, 2006). Furthermore, the synthesis of 2-aryl and 3-aryl benzo[b]furan thioethers using aryl sulfonyl hydrazides as sulfenylation reagents represents an efficient, metal-free protocol, showcasing the potential for diverse functionalization of the naphtho[1,2-b]furan core (Zhao et al., 2015).
Antimicrobial and Biological Activities
The exploration of naphtho[1,2-b]furan derivatives extends to their biological activities. For instance, the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones revealed that these compounds exhibit promising antimicrobial properties (Ravindra, Vagdevi, & Vaidya, 2008). Additionally, amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide were identified as new carbonic anhydrase inhibitors, further illustrating the pharmacological potential of such structures (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Anti-inflammatory and Antagonistic Properties
Research into the pharmacological effects of benzofuran derivatives revealed their utility in addressing metabolic and inflammatory conditions. Novel Danshen methoxybenzo[b]furan derivatives were found to antagonize adipogenic differentiation and production of inflammatory adipokines, highlighting a potential approach to combat obesity-associated inflammatory and metabolic diseases (Sung et al., 2010). This indicates that modifications of the benzofuran moiety, similar to those in the compound of interest, could lead to significant biological effects.
properties
IUPAC Name |
benzyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO5S/c1-19(2)22-13-15-23(16-14-22)37(33,34)31-27-17-26-28(30(32)35-18-21-9-5-4-6-10-21)20(3)36-29(26)25-12-8-7-11-24(25)27/h4-17,19,31H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRFNIBFDNEAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C(=O)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate |
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